molecular formula C14H11BrN4O2S B5779183 1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

Cat. No.: B5779183
M. Wt: 379.23 g/mol
InChI Key: COMOKSRDBKKMIW-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a 4-bromophenyl group and a phenylsulfonylmethyl group

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under specific reaction conditions.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a substitution reaction, where a suitable brominated precursor reacts with the tetrazole ring.

    Attachment of the Phenylsulfonylmethyl Group: The phenylsulfonylmethyl group can be attached through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the tetrazole ring in the presence of a base.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process .

Chemical Reactions Analysis

1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the tetrazole ring or the phenylsulfonylmethyl group is oxidized to form different products.

    Reduction: Reduction reactions can occur, leading to the reduction of the bromophenyl group or the sulfonyl group.

    Substitution: The compound can participate in substitution reactions, where the bromine atom or the sulfonyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, leading to various biological effects. The bromophenyl and phenylsulfonylmethyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-1-(4-bromophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2S/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMOKSRDBKKMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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